

reactivity of the bromomethyl group in 1-(Bromomethyl)-3-chloro-5-nitrobenzene

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Compound of Interest

Compound Name: 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Cat. No.: B1522254

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An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in **1-(Bromomethyl)-3-chloro-5-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromomethyl group in **1-(bromomethyl)-3-chloro-5-nitrobenzene** (CAS No: 865624-17-5). The document elucidates the intricate interplay of electronic and steric effects exerted by the chloro and nitro substituents on the benzylic position. Core discussions focus on the mechanistic pathways of nucleophilic substitution reactions, which are the predominant transformations for this substrate. Detailed experimental protocols, reaction workflows, and synthetic applications are presented to provide researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile chemical intermediate.

Introduction and Physicochemical Profile

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a trifunctionalized aromatic compound of significant interest in organic synthesis. Its utility as a building block stems from the highly reactive bromomethyl group, which serves as a potent electrophilic site for the introduction of diverse functionalities. This compound is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.^[1] The strategic placement of the electron-withdrawing chloro and nitro groups profoundly modulates the reactivity of the benzylic bromide, a central theme of this guide.

Table 1: Physicochemical Properties of **1-(Bromomethyl)-3-chloro-5-nitrobenzene**

Property	Value	Source
CAS Number	865624-17-5	[1] [2]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[2] [3]
Molecular Weight	250.48 g/mol	[1] [2]
Appearance	White to slightly yellow crystalline powder or solid	[2]
Melting Point	~50-55 °C	[2]
Boiling Point	319.7 °C at 760 mmHg	[2] [4]
Flash Point	147.1 °C	[2] [4]
Solubility	Insoluble in water; Soluble in organic solvents like ether and DMSO	[2]

The Electronic and Steric Landscape: A Tale of Three Substituents

The reactivity of the bromomethyl group is not considered in isolation. It is dictated by the electronic environment created by the chloro and nitro groups on the benzene ring.

Electronic Effects

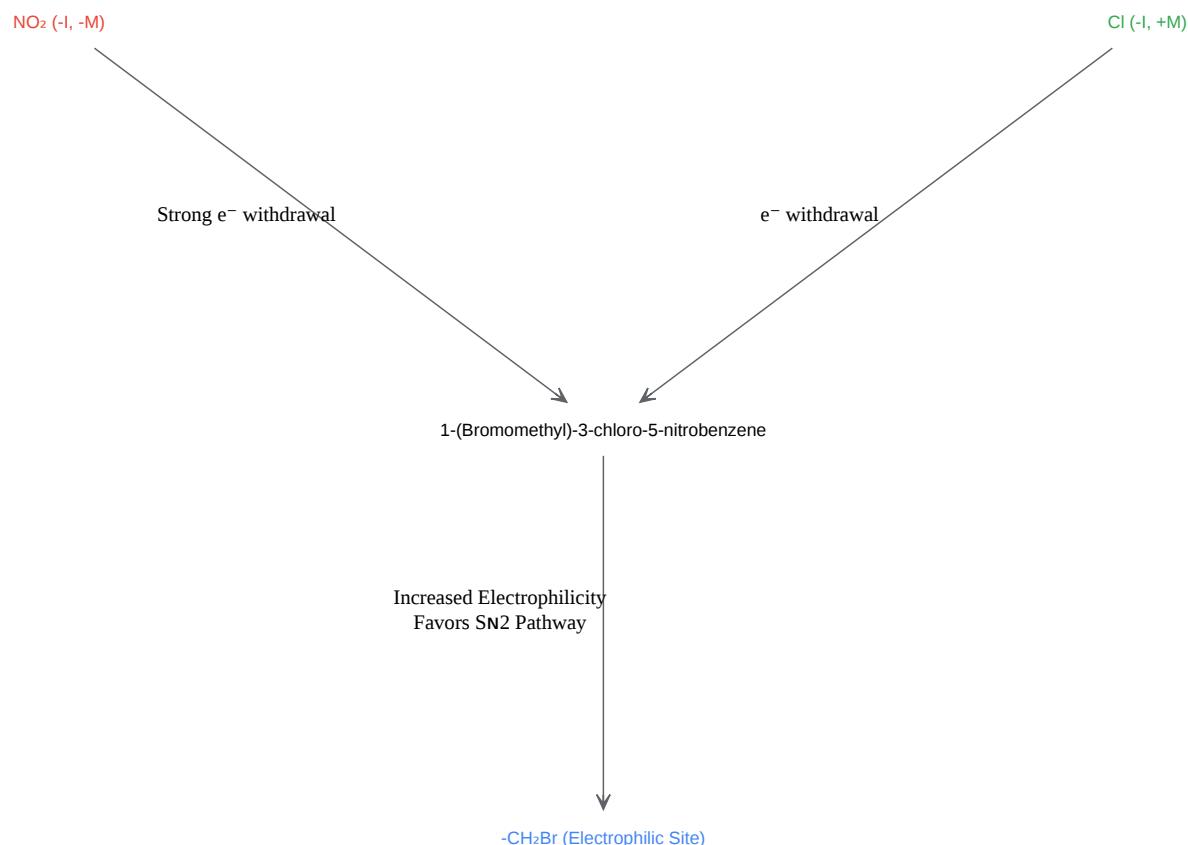
The reactivity of an aromatic system is governed by the electron density of its π -system, which is influenced by substituents through inductive and resonance effects.[\[5\]](#)

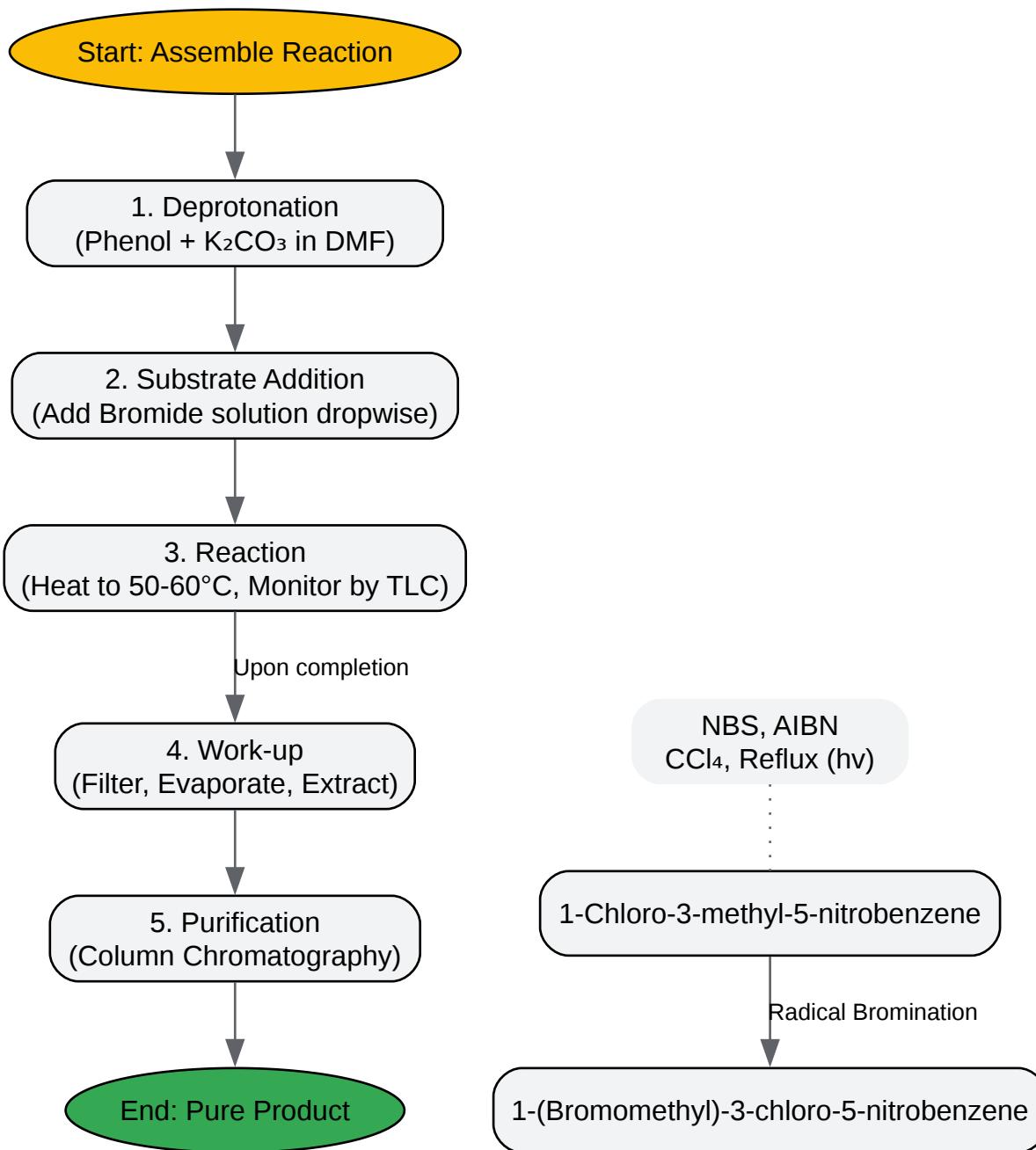
- Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[\[5\]](#)[\[6\]](#) This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic aromatic substitution.[\[6\]](#)[\[7\]](#) However, for the reactions at the benzylic carbon, its primary influence is inductive withdrawal of electron density.

- Chloro Group (-Cl): The chlorine atom is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[5] It also possesses lone pairs that can be delocalized into the ring via a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[5] Overall, due to the dominance of its -I effect, the chloro group deactivates the ring towards electrophilic substitution.[5]
- Bromomethyl Group (-CH₂Br): This benzylic halide is the molecule's primary reactive center. The C-Br bond is polarized, making the benzylic carbon electrophilic and susceptible to nucleophilic attack. The adjacent benzene ring can stabilize the transition states of substitution reactions.

Impact on Bromomethyl Reactivity

The combined electron-withdrawing nature of the meta-positioned nitro and chloro groups has a crucial impact on the reactivity of the bromomethyl moiety. These groups pull electron density away from the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This electronic pull strongly disfavors the formation of a benzylic carbocation, which would be destabilized by the electron-withdrawing substituents. Consequently, nucleophilic substitution reactions at this center are expected to proceed predominantly through an S_N2 (bimolecular nucleophilic substitution) mechanism rather than an S_N1 pathway.



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